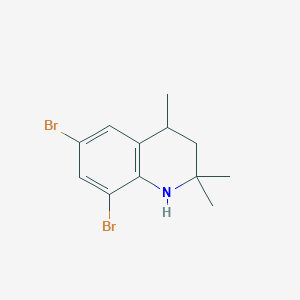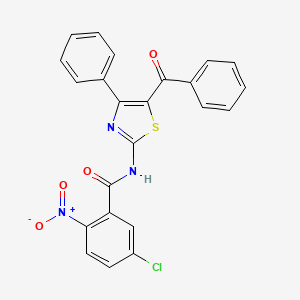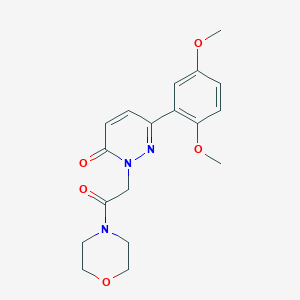![molecular formula C13H10N2O5S2 B2724172 3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1641543-80-7](/img/structure/B2724172.png)
3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a diverse structure incorporating a thiazolidine ring, a propanoic acid group, and a nitrobenzylidene substituent
Synthetic Routes and Reaction Conditions
Condensation of 4-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate.
Addition of 3-bromopropanoic acid to the intermediate using a solvent like ethanol and a catalyst such as sodium ethoxide.
Purification via recrystallization or chromatography.
Industrial Production Methods: : While industrial-scale production methods are less documented, optimization of the above steps could include:
Using automated synthesizers for consistent quality.
Scaling up with continuous flow reactors for higher yield.
Types of Reactions
Oxidation: : The thiazolidine ring and the nitro group can undergo oxidation.
Reduction: : The nitro group is reducible to an amine.
Substitution: : Halogenation or nitration at reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogenation with palladium on carbon.
Substitution: : Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation yields sulfoxides or sulfones.
Reduction converts the nitro group to an amine.
Substitution products depend on the nature of the substituent.
Applications De Recherche Scientifique
The compound's unique structure renders it useful in multiple research avenues:
Chemistry: : As an intermediate in synthesizing other heterocyclic compounds.
Biology: : Potential inhibitor of enzymes due to its thiazolidine core.
Medicine: : Exploration as an anti-inflammatory or anti-cancer agent due to the nitro and thiazolidine moieties.
Industry: : Incorporation in materials science, particularly for polymer synthesis and surface treatments.
Effects
The compound could inhibit specific enzymes by binding to their active sites.
The nitro group may undergo reduction within biological systems, leading to reactive intermediates that affect cellular pathways.
Molecular Targets and Pathways
Enzyme inhibition: : Thiazolidine derivatives are known to inhibit enzymes like aldose reductase.
Pathways: : May interfere with cellular signaling pathways involved in inflammation and proliferation.
Similar Compounds
Thiazolidine-2,4-dione: : Lacks the propanoic acid and nitrobenzylidene substituents.
4-Nitrobenzylidene derivatives: : Often lack the thiazolidine ring.
Propanoic acid derivatives: : Typically do not contain the thiazolidine ring or the nitrobenzylidene group.
Uniqueness
The incorporation of a nitrobenzylidene and a thiazolidine ring within the same molecule is uncommon.
This dual functionality could result in unique biological and chemical reactivity.
Hopefully, this hits the spot. Let me know if there's anything you'd like to delve into further.
Propriétés
IUPAC Name |
3-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-1-3-9(4-2-8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDDSLQPRDLDE-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2724091.png)



![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)
![Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2724104.png)
![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)
![N-(2-ethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2724106.png)

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)
